molecular formula C6H8N2 B1216465 2,3-Dimethylpyrazine CAS No. 5910-89-4

2,3-Dimethylpyrazine

Cat. No. B1216465
CAS RN: 5910-89-4
M. Wt: 108.14 g/mol
InChI Key: OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazine is a compound belonging to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a ring structure containing nitrogen atoms. This compound is of interest due to its synthesis, structural characteristics, and various properties.

Synthesis Analysis

The synthesis of derivatives of dimethylpyrazine, such as 2,5-di(aryleneethynyl)pyrazine derivatives, involves a two-fold reaction of dibromo-dimethylpyrazine with ethynylarenes under Sonogashira conditions, yielding compounds in 23–41% yields (Zhao et al., 2004). Another approach for synthesizing dimethylpyrazine derivatives includes the reaction of 2,3-dimethylpyrazine with carboxylic acid using AgNO3 and (NH4)2S2O8 as irritants, producing 2,3-dimethyl-5,6-dialkylpyrazine (Ji, 2002).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic analysis of dimethylpyrazine derivatives have been thoroughly studied. For example, DFT methods have been applied to investigate the structure and vibrational spectra, showing good agreement between experimental and theoretical structures (Pawlukojć et al., 2011).

Chemical Reactions and Properties

Dimethylpyrazine derivatives exhibit a variety of chemical reactions and properties. The synthesis of 2,5-dimethylpyrazine-3,6-dicarboxaldehyde from tetramethylpyrazine using SeO2 is an example of a chemical reaction leading to new chelating ligands for transition metal complexes (Schumann & Luo, 2005).

Physical Properties Analysis

The physical properties of dimethylpyrazine derivatives, such as luminescence and thermal properties, have been explored. For instance, coordination polymers based on CuI and 2,3-dimethylpyrazine were investigated for their thermal and luminescence properties, revealing that the emission maxima strongly depend on the composition and structure of the coordination polymers (Jess et al., 2007).

Scientific Research Applications

  • Food Flavoring

    • Field : Food Science
    • Application : Pyrazines, including 2,3-Dimethylpyrazine, are used as flavoring additives. They contribute to the flavor of raw and processed food .
    • Method : The major formation of pyrazines occurs during the heating of food .
    • Results : For example, 2,5-dimethylpyrazine has been associated with potato flavor with an odor threshold of 1 ppm in water .
  • Pheromones in Insects

    • Field : Entomology
    • Application : Pyrazines act as alerting pheromones, site markers, trail pheromones, repellent and escape pheromones for insects, bees as well as moths .
    • Method : Pyrazines are produced naturally by living organisms including insects .
    • Results : The pyrazine loaded onto food bait directly tended to attract more fire ant workers than the hexane control .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : Various pyrazines are known to have antibacterial, antituberculosis, antidepressant, diuretic, anticonvulsant, pesticidal and herbicidal activity .
    • Method : This involves the synthesis and application of pyrazines in pharmaceutical formulations .
    • Results : The specific outcomes would depend on the particular pharmaceutical application .
  • Animal Feed Flavoring

    • Field : Animal Nutrition
    • Application : Pyrazine derivatives, including 2,3-Dimethylpyrazine, are used as flavorings for all animal species .
    • Method : These flavorings are added to the animal feed during its preparation .
    • Results : The specific outcomes would depend on the particular animal species and the type of feed .
  • Cosmetics and Personal Care

    • Field : Cosmetology
    • Application : 2,3-Dimethylpyrazine is used in the formulation of cosmetics and personal care products .
    • Method : It is added to these products during their manufacturing process .
    • Results : The specific outcomes would depend on the particular product and its formulation .
  • Antimicrobial Applications

    • Field : Microbiology
    • Application : 2,3-Dimethylpyrazine has shown antimicrobial efficacy against E. coli cells .
    • Method : The compound was tested on E. coli cells with various dosages and incubation times .
    • Results : The specific outcomes would depend on the dosage and incubation time .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 2,3-Dimethylpyrazine is used as a building block in the synthesis of various chemical compounds .
    • Method : The specific methods would depend on the particular synthesis process .
    • Results : The specific outcomes would depend on the particular synthesis process .
  • Tobacco Products

    • Field : Tobacco Industry
    • Application : 2,3-Dimethylpyrazine is used as a flavor additive in tobacco products .
    • Method : It is added to these products during their manufacturing process .
    • Results : The specific outcomes would depend on the particular product and its formulation .
  • Beverage Industry

    • Field : Beverage Industry
    • Application : 2,3-Dimethylpyrazine contributes to the taste and aroma of various beverages including cocoa, coffee, and wines .
    • Method : It is naturally present in these beverages or added during their preparation .
    • Results : The specific outcomes would depend on the particular beverage and its formulation .

Safety And Hazards

2,3-Dimethylpyrazine is moderately toxic by ingestion and intraperitoneal routes. It is a flammable liquid when exposed to heat, sparks, or flame. When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

2,3-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
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InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID4064058
Record name Pyrazine, 2,3-dimethyl-
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour
Record name 2,3-Dimethylpyrazine
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name 2,3-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,3-Dimethylpyrazine
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Density

0.997-1.030
Record name 2,3-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,3-Dimethylpyrazine
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Product Name

2,3-Dimethylpyrazine

CAS RN

5910-89-4, 25704-73-8
Record name 2,3-Dimethylpyrazine
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Record name 2,3-DIMETHYLPYRAZINE
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Record name 2,3-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,460
Citations
I Jess, C Näther - Inorganic chemistry, 2006 - ACS Publications
Five new coordination compounds were prepared, structurally characterized, and investigated for their thermal properties. In the structure of the ligand-rich 4:9 compound, tetra(μ 2 -…
Number of citations: 22 pubs.acs.org
M Ohata, L Zhou, Y Yada, I Yokoyama… - Bioscience …, 2020 - academic.oup.com
This study investigated the effect of the odors generated by the glycine/glucose Maillard reaction and the potent odorants 2,3-dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2H)-…
Number of citations: 16 academic.oup.com
H Masuda, M Tanaka, T Akiyama… - Journal of Agricultural …, 1980 - ACS Publications
RESULTS AND DISCUSSION 2, 3-Dimethylpyrazine (II), 2, 3-dimethyl-l, 2, 5, 6-tetra-hydropyrazine (III), and 5-ethyl-2, 3-dimethylpyrazine (IV) were obtained from 2, 3-dimethyl-5, 6-…
Number of citations: 22 pubs.acs.org
TJ Smith - 1975 - shareok.org
Recent advances in the study of food chemistry have revealed a large variety of compounds to be responsible for both flavor and/or aroma. In roasted foods nitrogenous heterocycles, …
Number of citations: 1 shareok.org
X Wang, K Zhang, Y Geng, Y Sun, F Chen… - Journal of Molecular …, 2018 - Elsevier
A family of aromatic acids containing different binding sites, including 5-chloro-2-hydroxybenzoic acid, 2,3-dihydroxybenzoic acid, salicylic acid, 3-nitrophthalic acid, 4,5-dichlorophthalic …
Number of citations: 10 www.sciencedirect.com
I Jeß, P Taborsky, J Pospíšil, C Näther - Dalton Transactions, 2007 - pubs.rsc.org
Three new coordination polymers based on CuI and 2,3-dimethylpyrazine (2,3-dmpyz) were prepared, structurally characterized and investigated for their thermal and luminescence …
Number of citations: 27 pubs.rsc.org
J Jornet-Somoza, N Codina-Castillo… - Inorganic …, 2012 - ACS Publications
The synthesis, structure, and magnetic behavior of the complexes Cu(qnx)Br 2 (1), Cu(2,3-dmpz)Br 2 (2), Cu(qnx)Cl 2 (3), and Cu(2,3-dmpz)Cl 2 (4) (qnx = quinoxaline, dmpz = …
Number of citations: 30 pubs.acs.org
MM Turnbull, G Pon, RD Willett - Polyhedron, 1991 - Elsevier
Reaction Of Cu(ClO 4 ) 2 with 2,3-dimethylpyrazine (2,3-dmpz) in aqueous solution yields the bright yellow, air-stable, crystalline complex Cu 2 (2,3-dmpz) 3 (ClO 4 ) 2 (1) in 40% yield. …
Number of citations: 39 www.sciencedirect.com
DM Elgin - 1972 - shareok.org
Alkylpyrazine compounds occur at varying levels in a variety of roasted food products as well as in several uncooked food products. Pyrazine compounds are utilized as drugs. …
Number of citations: 1 shareok.org
RL REED II - 1976 - search.proquest.com
Pyrazine compounds are present in a variety of foods, beverages and pharmaceuticals. Various pyrazines are known to have antibacterial, antituberculosis, antidepressant, diuretic, …
Number of citations: 1 search.proquest.com

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